molecular formula C8H7N3O2 B3352384 Phthalimide dioxime CAS No. 4741-70-2

Phthalimide dioxime

Cat. No.: B3352384
CAS No.: 4741-70-2
M. Wt: 177.16 g/mol
InChI Key: ONQSLQCOFYMKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimide dioxime is an organic compound derived from phthalimide, characterized by the presence of two oxime functional groups. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalimide dioxime can be synthesized through the reaction of phthalimide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxime derivative. The general reaction scheme is as follows:

Phthalimide+2NH2OHHCl+2NaOHPhthalimide dioxime+2NaCl+2H2O\text{Phthalimide} + 2 \text{NH}_2\text{OH} \cdot \text{HCl} + 2 \text{NaOH} \rightarrow \text{this compound} + 2 \text{NaCl} + 2 \text{H}_2\text{O} Phthalimide+2NH2​OH⋅HCl+2NaOH→Phthalimide dioxime+2NaCl+2H2​O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous processes where phthalimide and hydroxylamine are fed into a reactor under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Phthalimide dioxime undergoes various chemical reactions, including:

    Oxidation: The oxime groups can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the oxime groups can yield amine derivatives.

    Substitution: The oxime groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phthalimide derivatives.

Scientific Research Applications

Phthalimide dioxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Phthalimide derivatives are explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phthalimide dioxime involves its interaction with specific molecular targets and pathways. The oxime groups can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular pathways.

Comparison with Similar Compounds

Phthalimide dioxime can be compared with other similar compounds, such as:

    Phthalimide: The parent compound, which lacks the oxime groups.

    Naphthalimide: A structurally related compound with a naphthalene ring instead of a benzene ring.

    Isoindoline derivatives: Compounds with similar core structures but different functional groups.

Uniqueness: this compound’s unique feature is the presence of two oxime groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-nitroso-2H-isoindol-1-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-10-7-5-3-1-2-4-6(5)8(9-7)11-13/h1-4,9-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQSLQCOFYMKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2C=C1)N=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963833
Record name N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4741-70-2
Record name NSC94334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalimide dioxime
Reactant of Route 2
Reactant of Route 2
Phthalimide dioxime
Reactant of Route 3
Reactant of Route 3
Phthalimide dioxime
Reactant of Route 4
Phthalimide dioxime
Reactant of Route 5
Phthalimide dioxime
Reactant of Route 6
Reactant of Route 6
Phthalimide dioxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.